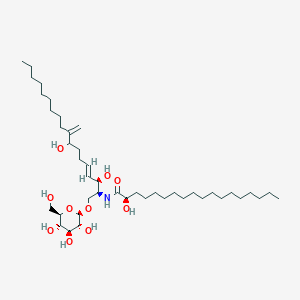
DG(18:2(9Z,12Z)/20:1(11Z)/0:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2], also known as diacylglycerol(18:2/20:1) or DG(18:2/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:1(11Z)) pathway. DG(18:2(9Z, 12Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:1(11Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
DG(18:2(9Z,12Z)/20:1(11Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
Application in Nondestructive Assay Techniques
Delayed gamma-ray spectroscopy (DGS) is a technique used for nondestructive assay of nuclear material samples. It helps in determining the composition of these samples by comparing fission product gamma-ray peak intensities. This technique is particularly significant for high-radioactivity nuclear materials (HRNMs), where appropriate shielding and moderation are essential for accurate measurements. The development of a compact interrogation system using a 252Cf neutron point source represents an advancement in practical safeguards DGS capabilities (Rodriguez et al., 2019).
Application in Power System Optimization
The Genetic Algorithm has found application in optimizing the placement of Distributed Generation (DG) in power systems. This optimization is crucial for addressing complex calculations involved in determining the size and placement of DG units in a system. The goal is to optimize the power system to make it more efficient and economical (Vivek et al., 2011).
Enhancing Scientific Workflow Efficiency
In biomedical research, particularly in molecular docking simulations used in drug discovery, scientific workflows are common. The efficiency of these workflows can be enhanced through volunteer or Desktop Grid (DG) computing. However, the heterogeneous nature of the compute nodes in DG systems presents challenges. A system combining DG with an Infrastructure as a Service (IaaS) Cloud has been proposed to reduce the make span of scientific workflows significantly (Reynolds et al., 2011).
Benefits and Definitions of Distributed Generation Technologies
Distributed generation technologies offer several operational and economical benefits in the electric power sector. Understanding these technologies, their definitions, and operational constraints is essential for comprehending the impact of distributed generation in the current power systems landscape (El-Khattam & Salama, 2004).
Interferometric Sensors for Dynamic Gravity Field Generators
Dynamic gravity field generators (DFGs) present an experimental opportunity to measure violations to Newton's law using interferometric techniques. The use of DFGs near interferometer's suspended test masses generates a change in the local gravitational field, measurable at a high signal-to-noise ratio. This method could significantly probe into unexplored theoretical parameters (Raffai et al., 2011).
Eigenschaften
Molekularformel |
C41H74O5 |
|---|---|
Molekulargewicht |
647 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h12,14,17-19,21,39,42H,3-11,13,15-16,20,22-38H2,1-2H3/b14-12-,19-17-,21-18-/t39-/m0/s1 |
InChI-Schlüssel |
GVVZJFBZNDAOHI-OUXUMZNPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



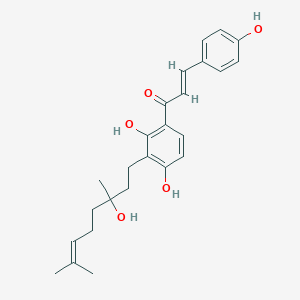
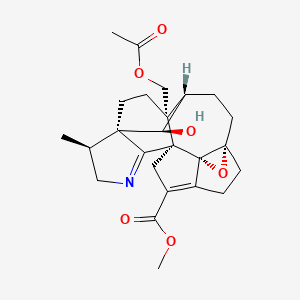
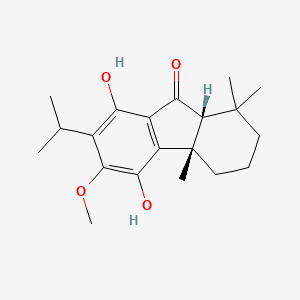
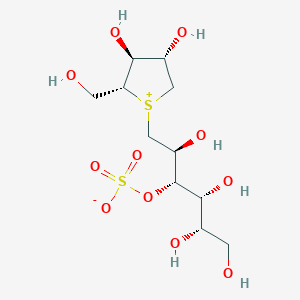

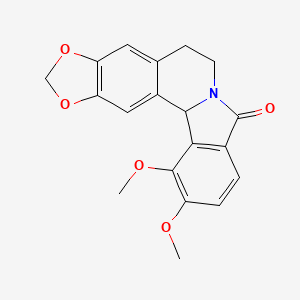
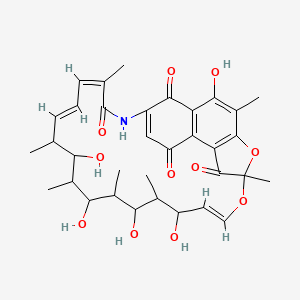
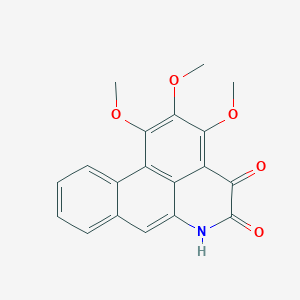


![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)

